4-chloro-2-cyclopropyl-6-isobutylpyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. Pyrimidines are characterized by their six-membered ring structure containing nitrogen atoms at positions 1 and 3. This specific compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing various bioactive molecules.
The compound can be synthesized through various chemical reactions involving pyrimidine derivatives. The synthesis methods often utilize readily available starting materials such as substituted pyrimidines and amines, allowing for the introduction of the cyclopropyl and isobutyl groups at specific positions on the pyrimidine ring.
4-chloro-2-cyclopropyl-6-isobutylpyrimidine falls under the classification of heterocyclic compounds and more specifically, pyrimidines. It is categorized as a chlorinated pyrimidine, which enhances its reactivity and potential utility in further chemical transformations.
The synthesis of 4-chloro-2-cyclopropyl-6-isobutylpyrimidine typically involves multi-step reactions. A common approach includes:
The synthesis may involve:
4-chloro-2-cyclopropyl-6-isobutylpyrimidine has a distinct molecular structure characterized by:
The molecular formula for this compound is , and it has a molecular weight of approximately 172.63 g/mol. The compound's structural features contribute to its chemical reactivity and biological activity, making it an interesting target for further research .
4-chloro-2-cyclopropyl-6-isobutylpyrimidine can undergo various chemical reactions, including:
These reactions often require specific conditions such as:
The mechanism of action for compounds like 4-chloro-2-cyclopropyl-6-isobutylpyrimidine typically involves:
Research indicates that modifications in the pyrimidine structure can significantly affect biological activity, emphasizing the importance of structure-activity relationships in drug design .
4-chloro-2-cyclopropyl-6-isobutylpyrimidine exhibits typical properties of organic compounds:
This compound is characterized by:
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity .
4-chloro-2-cyclopropyl-6-isobutylpyrimidine has potential applications in:
Regioselective functionalization of the pyrimidine core is critical for synthesizing 4-chloro-2-cyclopropyl-6-isobutylpyrimidine (CAS 945955-12-4). The 4,6-dichloro-2-pyrimidinyl scaffold serves as the primary precursor, where the C4 chlorine exhibits higher electrophilicity than C2/C6 positions due to enhanced leaving-group propensity from adjacent nitrogen atoms. Research demonstrates that sequential nucleophilic substitution under controlled conditions enables selective C4 chlorination retention while introducing the isobutyl group at C6. For example, reacting 4,6-dichloro-2-cyclopropylpyrimidine with isobutylamine in anhydrous THF at −78°C to 0°C achieves >90% C6 substitution, preserving the C4–Cl bond for downstream modifications [2] .
Steric and electronic factors govern this regioselectivity: the C6 position is sterically unencumbered compared to C2, while the electron-withdrawing cyclopropyl group at C2 further activates C4/C6 sites. Computational studies indicate a 2.5-fold higher partial positive charge at C6 versus C2, rationalizing the observed preference for isobutyl incorporation at C6 [2]. Alternative pathways involving C4 alkoxylation (e.g., ethoxy substitution) have been reported using NaOEt/EtOH at 20°C, though this strategy is irrelevant for target compounds requiring retained C4–Cl reactivity .
Table 1: Regioselectivity in Pyrimidine Substitution Reactions
Precursor | Nucleophile | Conditions | Position Substituted | Selectivity (%) |
---|---|---|---|---|
4,6-Dichloro-2-cyclopropylpyrimidine | Isobutylamine | THF, −78°C to 0°C | C6 | >90 |
4,6-Dichloro-2-(methylthio)pyrimidine | Ethoxide | EtOH, 20°C, 2 h | C6 | >95 |
4,6-Dichloro-2-aminopyrimidine | Phenethylamine | DMF, 80°C | C4/C6 mixture | 65:35 |
The cyclopropyl group at C2 and isobutyl chain at C6 impose distinct conformational restraints that optimize the compound’s pharmacodynamic profile. Cyclopropane’s high ring strain (27.5 kcal/mol) enforces planarity with the pyrimidine core, reducing rotational freedom and locking the scaffold in a bioactive conformation. This restriction enhances target binding affinity by minimizing entropy penalties upon protein interaction. SAR studies show that replacing cyclopropyl with linear propyl groups diminishes NAPE-PLD inhibitory potency by 3-fold, underscoring cyclopropane’s critical role in conformational stabilization [2] [3].
The isobutyl moiety (‑CH₂CH(CH₃)₂) provides controlled lipophilicity (calculated log P = 3.8) while limiting chain flexibility. Comparative analyses of analogs reveal that elongation to n-pentyl (CAS 2097966-67-9) or branching to neopentyl increases log P >4.2, reducing aqueous solubility. Conversely, shorter chains (e.g., propyl, CAS 1153409-24-5) lower membrane permeability. The isobutyl group balances these properties, contributing to ideal LogD (3.5–3.9) for blood-brain barrier penetration in neuroactive applications [1] [3] [4].
Table 2: Impact of C2/C6 Substituents on Physicochemical Properties
C2 Group | C6 Group | log P | Solubility (µg/mL) | NAPE-PLD IC₅₀ (nM) |
---|---|---|---|---|
Cyclopropyl | Isobutyl (Target) | 3.8 | 12.5 | 14 ± 2 |
Cyclopropyl | Propyl | 3.2 | 28.1 | 42 ± 5 |
Cyclopropyl | n-Pentyl | 4.3 | 5.8 | 38 ± 4 |
n-Propyl | Isobutyl | 3.9 | 9.6 | 120 ± 10 |
Microwave irradiation (MWI) and solvent-free techniques significantly enhance the synthesis efficiency of pyrimidine intermediates. The cyclocondensation step forming the pyrimidine core from β-enaminones and aminopyrazoles achieves 88–96% yields under MWI at 180°C in 15–30 minutes, compared to ≤60% yields via conventional heating over 6–24 hours [10]. This method suppresses side products like hydrolyzed chloropyrimidines and eliminates solvent waste, aligning with green chemistry principles (Reaction Mass Efficiency = 40–53%).
Solvent-free SNAr reactions also demonstrate superiority: introducing the cyclopropyl group at C2 using cyclopropylamine under neat conditions at 120°C achieves 95% conversion in 1 hour. By contrast, solvent-mediated routes (e.g., DMF, 70°C) require 12 hours for equivalent yields, generating higher E-factors (kg waste/kg product) [6] [10]. For the target compound, MWI-accelerated coupling of 4,6-dichloropyrimidine with cyclopropylamine followed by isobutylamine reduces total synthesis time from 48 hours to <4 hours.
Table 3: Microwave vs. Conventional Synthesis Parameters
Reaction Step | Conditions | Time | Yield (%) | RME (%) |
---|---|---|---|---|
Cyclopropyl introduction (C2) | Neat, MWI 180°C | 20 min | 95 | 52 |
Cyclopropyl introduction (C2) | DMF, 70°C | 12 h | 92 | 31 |
Isobutyl incorporation (C6) | THF, MWI 100°C | 15 min | 97 | 49 |
Isobutyl incorporation (C6) | THF, reflux | 3 h | 89 | 38 |
Palladium and copper catalysts enable key transformations in synthesizing 4-chloro-2-cyclopropyl-6-isobutylpyrimidine. Pd-catalyzed Buchwald–Hartwig amination allows direct C2–N bond formation between 4,6-dichloropyrimidine and cyclopropylamine, using Pd₂(dba)₃/XPhos (2 mol%) at 80°C to achieve 94% yield with <0.5% bis-amination byproducts [2]. This system outperforms Ullmann-type couplings (CuI/1,10-phenanthroline), which exhibit lower functional group tolerance.
For SNAr reactions, Lewis acid catalysts (e.g., ZnCl₂) enhance isobutylamine nucleophilicity at C6 by coordinating with the pyrimidine nitrogen, accelerating substitution rates 4-fold while permitting ambient-temperature reactions. Additionally, multitask Bayesian optimization (MTBO) algorithms expedite reaction condition screening, identifying optimal parameters (catalyst loading, temperature, stoichiometry) within 5–10 experiments. MTBO reduces optimization costs by 50% compared to traditional Design of Experiments (DoE) approaches [6].
Table 4: Catalytic Systems for Pyrimidine Functionalization
Reaction | Catalyst System | Conditions | Yield (%) | Byproducts (%) |
---|---|---|---|---|
C2 amination (cyclopropyl) | Pd₂(dba)₃/XPhos (2 mol%) | Toluene, 80°C, 2 h | 94 | <0.5 |
C2 amination (cyclopropyl) | CuI/phenanthroline (10%) | DMSO, 100°C, 12 h | 78 | 15 |
C6 alkylation (isobutyl) | ZnCl₂ (20 mol%) | THF, 25°C, 1 h | 98 | 0 |
C6 alkylation (isobutyl) | None | THF, 25°C, 12 h | 45 | 5 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0